molecular formula C15H12O3 B11404449 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11404449
M. Wt: 240.25 g/mol
InChI Key: FGMQQMRIDDBLDH-UHFFFAOYSA-N
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Description

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique fused ring structure, which includes a furan ring, a cyclopentane ring, and a chromene moiety. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including cyclization and annulation to form the desired compound . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

14-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C15H12O3/c1-8-7-17-13-6-14-12(5-11(8)13)9-3-2-4-10(9)15(16)18-14/h5-7H,2-4H2,1H3

InChI Key

FGMQQMRIDDBLDH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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